2-(4-BENZYLPIPERAZIN-1-YL)-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
2-(4-BENZYLPIPERAZIN-1-YL)-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group, a dihydropyrimidinone core, and a methylphenylsulfanyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with benzyl chloride under basic conditions.
Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The final step involves coupling the piperazine derivative with the dihydropyrimidinone core using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BENZYLPIPERAZIN-1-YL)-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or methylphenylsulfanyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(4-BENZYLPIPERAZIN-1-YL)-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BENZYLPIPERAZIN-1-YL)-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-AMINE: A related compound with a similar piperazine structure.
2-SULFANYL-3-[(1,3-THIAZOL-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE: A compound with a similar dihydropyrimidinone core.
Uniqueness
2-(4-BENZYLPIPERAZIN-1-YL)-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of a piperazine ring, a dihydropyrimidinone core, and a methylphenylsulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-18-7-9-21(10-8-18)29-17-20-15-22(28)25-23(24-20)27-13-11-26(12-14-27)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16-17H2,1H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIGAIIEXWLWIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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